BenchChemオンラインストアへようこそ!

3-[(4-Methylcyclohexyl)methoxy]azetidine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

This 95% pure azetidine building block features a distinctive methoxy ether bridge, critically altering TPSA (21.26 Ų) and lipophilicity (LogP 1.80) versus direct-linked analogs. This differentiation is vital for controlling blood-brain barrier penetration and metabolic stability in JAK inhibitor optimization. Choose this compound for precise SAR studies where hydrogen bond donor capacity and conformational entropy are key. For R&D use only.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13079435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylcyclohexyl)methoxy]azetidine
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)COC2CNC2
InChIInChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h9-12H,2-8H2,1H3
InChIKeyXWOZKTKVVFJSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methylcyclohexyl)methoxy]azetidine: A Specialized Azetidine Ether Building Block for Medicinal Chemistry (CAS 1862980-34-4) for Research Procurement


3-[(4-Methylcyclohexyl)methoxy]azetidine (CAS 1862980-34-4) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy-linked 4-methylcyclohexyl group . With molecular formula C11H21NO and molecular weight 183.29 g/mol, it serves as a strained cyclic amine building block in medicinal chemistry and organic synthesis . The compound is commercially available at 95% purity from specialized chemical suppliers for laboratory research use only, and its structural features position it within the broader class of cyclohexyl azetidine derivatives explored in patented therapeutic programs targeting Janus kinase (JAK) modulation [1].

Why 3-[(4-Methylcyclohexyl)methoxy]azetidine Cannot Be Replaced by Readily Available Azetidine Analogs in Research Programs


Despite superficial structural similarity to other cyclohexyl-substituted azetidines, 3-[(4-methylcyclohexyl)methoxy]azetidine contains a distinctive ether oxygen linker between the azetidine ring and the cyclohexyl moiety . This methoxy bridge is not present in direct-linked analogs such as 3-[(4-methylcyclohexyl)methyl]azetidine or 1-[(4-methylcyclohexyl)methyl]azetidine [1]. The presence of this oxygen atom fundamentally alters key physicochemical parameters—particularly topological polar surface area (TPSA), hydrogen bonding capacity, and lipophilicity—that govern membrane permeability, target engagement, and metabolic stability. Consequently, substituting this compound with an oxygen-free analog in a structure-activity relationship (SAR) study introduces an uncontrolled variable that can confound interpretation of biological results and derail lead optimization efforts. Quantitative differentiation of these properties is essential for informed procurement decisions.

Quantitative Evidence Guide: Comparative Physicochemical Differentiation of 3-[(4-Methylcyclohexyl)methoxy]azetidine for Research Procurement Decisions


Topological Polar Surface Area (TPSA) Differentiation: Ether-Linked Azetidine vs. Direct-Linked Analogs

The methoxy oxygen in 3-[(4-methylcyclohexyl)methoxy]azetidine contributes an additional hydrogen bond acceptor, increasing its topological polar surface area (TPSA) to 21.26 Ų . In contrast, the oxygen-free analog 1-[(4-methylcyclohexyl)methyl]azetidine, which lacks this ether linkage and places substitution on the azetidine nitrogen rather than the 3-position carbon, exhibits a substantially lower TPSA of 3.2 Ų [1]. This represents a 6.6-fold difference in polar surface area between the two structurally related azetidine derivatives.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Lipophilicity (LogP) Modulation via Methoxy Bridge Incorporation

The incorporation of a methoxy (-OCH2-) bridge between the azetidine ring and the 4-methylcyclohexyl moiety in the target compound produces a calculated LogP of 1.80 . This value is markedly reduced compared to the direct N-linked analog 1-[(4-methylcyclohexyl)methyl]azetidine, which exhibits an XLogP3-AA value of 3.0 [1]. The ether oxygen reduces overall lipophilicity by approximately 1.2 LogP units—a shift that corresponds to roughly a 15-fold decrease in octanol-water partition coefficient.

ADME Optimization Lipophilicity Tuning Pharmacokinetics

Hydrogen Bonding Capacity: Acceptor-Donor Profile Distinction

3-[(4-Methylcyclohexyl)methoxy]azetidine presents a hydrogen bond profile consisting of 2 H-bond acceptors and 1 H-bond donor . In direct contrast, the structurally related comparator 1-[(4-methylcyclohexyl)methyl]azetidine, which positions the cyclohexylmethyl group on the azetidine nitrogen atom and lacks an ether oxygen, exhibits only 1 H-bond acceptor and 0 H-bond donors [1]. This difference arises from the presence of the methoxy oxygen atom (acceptor) and the secondary amine in the unsubstituted azetidine ring (donor) in the target compound.

Molecular Recognition Ligand-Target Interaction Binding Thermodynamics

Patent Context: Cyclohexyl Azetidine Framework in JAK Inhibitor Development

The cyclohexyl azetidine scaffold, of which 3-[(4-methylcyclohexyl)methoxy]azetidine is a representative member, forms the core structural motif of a patented class of compounds claimed as Janus kinase (JAK) modulators [1]. The Incyte Corporation patent (US20130045963A1) explicitly protects cyclohexyl azetidine derivatives for treating inflammatory disorders, autoimmune conditions, and cancer [1]. This patent positioning provides validated precedent for the scaffold's relevance in kinase inhibitor drug discovery programs, whereas simpler azetidine derivatives lacking the cyclohexyl substitution pattern are not covered under this specific therapeutic claim set.

Kinase Inhibition Immunology Inflammation Research

Rotatable Bond Count and Molecular Flexibility: Structural Implications

3-[(4-Methylcyclohexyl)methoxy]azetidine contains 3 rotatable bonds as a result of its methoxy linker connecting the azetidine ring at the 3-position to the 4-methylcyclohexyl group . In comparison, the N-substituted analog 1-[(4-methylcyclohexyl)methyl]azetidine possesses only 2 rotatable bonds due to the direct nitrogen-carbon linkage without the ether oxygen [1]. The additional rotatable bond in the target compound introduces greater conformational flexibility, which can be either advantageous (enabling induced-fit binding) or disadvantageous (entropic penalty upon binding), depending on the target pocket geometry.

Conformational Analysis Entropic Considerations Ligand Efficiency

Molecular Weight Distinction: 183.29 g/mol vs. Oxygen-Free Analog 167.29 g/mol

The target compound has a molecular weight of 183.29 g/mol (C11H21NO) . The structurally simplified analog 1-[(4-methylcyclohexyl)methyl]azetidine, which replaces the 3-position methoxy-substitution pattern with an N-substituted cyclohexylmethyl group, has a molecular weight of 167.29 g/mol (C11H21N) [1]. The 16 g/mol difference corresponds precisely to the oxygen atom present in the methoxy linker of the target compound.

Molecular Property Ranges Lead-likeness Fragment-based Screening

Optimal Research Application Scenarios for 3-[(4-Methylcyclohexyl)methoxy]azetidine Based on Quantitative Differentiation Evidence


CNS-Penetrant vs. Peripherally-Restricted Kinase Inhibitor SAR Studies

Researchers optimizing kinase inhibitors requiring differential blood-brain barrier penetration should select 3-[(4-methylcyclohexyl)methoxy]azetidine for peripheral-restricted candidates due to its elevated TPSA of 21.26 Ų, which exceeds the empirical threshold for CNS penetration and contrasts sharply with the TPSA of 3.2 Ų observed for direct-linked analogs [1]. This difference in polar surface area provides a quantifiable parameter for controlling tissue distribution profiles in JAK inhibitor programs [2]. [1][2]

Lead Optimization Programs Requiring Moderate Lipophilicity (LogP 1.5–2.5)

When ADME profiling identifies excessive lipophilicity (LogP >3.0) as a liability in an azetidine-containing lead series, procurement of 3-[(4-methylcyclohexyl)methoxy]azetidine with its LogP of 1.80 provides a built-in lipophilicity reduction of approximately 1.2 LogP units compared to N-substituted cyclohexylmethyl azetidine analogs (LogP 3.0) [1]. This property is particularly valuable for improving aqueous solubility and reducing metabolic clearance in programs targeting inflammatory or autoimmune diseases where once-daily oral dosing is a therapeutic goal. [1]

Fragment-Based Drug Discovery Requiring Hydrogen Bond-Donor Capable Building Blocks

Fragment screening campaigns and structure-based design efforts that mandate hydrogen bond donor capacity for key target interactions (e.g., hinge-binding in kinase ATP pockets, backbone amide contacts in GPCR binding sites) should utilize 3-[(4-methylcyclohexyl)methoxy]azetidine due to its single H-bond donor (secondary amine), which is absent in N-substituted cyclohexylmethyl azetidine comparators (0 H-bond donors) [1]. The presence of a donor enables specific directional interactions that cannot be achieved with fully substituted azetidine alternatives lacking a free amine. [1]

Conformational SAR: Probing Linker Flexibility Effects on Target Engagement

When a research program requires systematic exploration of conformational entropy effects on binding affinity, 3-[(4-methylcyclohexyl)methoxy]azetidine offers 3 rotatable bonds—a specific and quantifiable difference from the 2 rotatable bonds found in the N-substituted cyclohexylmethyl azetidine comparator [1]. This additional degree of freedom, conferred by the methoxy bridge, enables investigations into whether increased flexibility (with associated entropic penalty) is compensated by enhanced shape complementarity and induced-fit binding to the target pocket. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Methylcyclohexyl)methoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.